N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16786291
InChI: InChI=1S/C12H17N3/c1-3-4-9-13-12-14-10-7-5-6-8-11(10)15(12)2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine

CAS No.:

Cat. No.: VC16786291

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name N-butyl-1-methylbenzimidazol-2-amine
Standard InChI InChI=1S/C12H17N3/c1-3-4-9-13-12-14-10-7-5-6-8-11(10)15(12)2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Standard InChI Key FYOLAFLVTAEHOJ-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=NC2=CC=CC=C2N1C

Introduction

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a butyl group and a methyl group attached to the benzimidazole core, contributing to its unique chemical properties and potential applications in various scientific fields.

Synthesis

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can be synthesized through various methods, typically involving the cyclization of o-phenylenediamine derivatives with appropriate alkylating agents. The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice. For industrial applications, continuous flow synthesis techniques may be employed to enhance efficiency and consistency in product quality.

Biological Activities

Benzimidazole derivatives, including N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine, are often explored for their pharmacological properties. These include anti-cancer and anti-inflammatory activities, attributed to their ability to interact with biological targets such as enzymes or receptors. The benzimidazole moiety allows for hydrogen bonding and π-stacking interactions with nucleic acids or proteins, potentially leading to inhibition of enzymatic activity or modulation of cellular pathways.

Chemical Reactions

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation may require acidic or basic environments depending on the desired product.

Stability and Reactivity

The compound is stable under normal laboratory conditions but may react with strong oxidizing agents or acids. Its reactivity profile allows for further derivatization, making it a versatile building block in organic synthesis.

Scientific Uses

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific uses, primarily in medicinal chemistry and material science. Its potential applications are driven by the diverse biological activities of benzimidazole derivatives, which are being explored for roles in anti-cancer, anti-inflammatory, and other therapeutic areas .

Comparison with Related Compounds

Other benzimidazole derivatives, such as N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine, share similar structural features but differ in their alkyl substituents. N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine has a molecular weight of 203.28 g/mol and a molecular formula of C12H17N3 .

CompoundMolecular Weight (g/mol)Molecular FormulaCAS Number
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine204.27 (or 203.28)C12H17N3Not specified
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine203.28C12H17N341039-11-6

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